molecular formula C30H40CoN3O5 B13656977 [[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](nitrato-|EO)cobalt

[[2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](2-)](nitrato-|EO)cobalt

Cat. No.: B13656977
M. Wt: 581.6 g/mol
InChI Key: JAVKYVOLFVTORR-KUSCCAPHSA-L
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Description

The cobalt complex [2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-κN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-κO]](2-)cobalt (CAS: 2828438-29-3) is a chiral Schiff base coordination compound. Its structure features a (1R,2R)-cyclohexanediamine backbone ligated to two phenolic moieties substituted with tert-butyl and methyl groups, with a nitrate counterion . This sterically hindered ligand framework imparts unique electronic and geometric properties, making it relevant in catalysis and materials science. The compound’s molecular formula is C₃₆H₅₄CoN₃O₅, with a molecular weight of 668.78 g/mol .

Properties

Molecular Formula

C30H40CoN3O5

Molecular Weight

581.6 g/mol

IUPAC Name

4-tert-butyl-2-[[(1R,2R)-2-[(5-tert-butyl-3-methyl-2-oxidophenyl)methylideneamino]cyclohexyl]iminomethyl]-6-methylphenolate;cobalt(3+);nitrate

InChI

InChI=1S/C30H42N2O2.Co.NO3/c1-19-13-23(29(3,4)5)15-21(27(19)33)17-31-25-11-9-10-12-26(25)32-18-22-16-24(30(6,7)8)14-20(2)28(22)34;;2-1(3)4/h13-18,25-26,33-34H,9-12H2,1-8H3;;/q;+3;-1/p-2/t25-,26-;;/m1../s1

InChI Key

JAVKYVOLFVTORR-KUSCCAPHSA-L

Isomeric SMILES

CC1=CC(=CC(=C1[O-])C=N[C@@H]2CCCC[C@H]2N=CC3=C(C(=CC(=C3)C(C)(C)C)C)[O-])C(C)(C)C.[N+](=O)([O-])[O-].[Co+3]

Canonical SMILES

CC1=CC(=CC(=C1[O-])C=NC2CCCCC2N=CC3=C(C(=CC(=C3)C(C)(C)C)C)[O-])C(C)(C)C.[N+](=O)([O-])[O-].[Co+3]

Origin of Product

United States

Preparation Methods

Reagents and Conditions

Reagent/Material Description/Specification
(1R,2R)-1,2-Cyclohexanediamine Chiral diamine, high purity (>99%)
4-(1,1-dimethylethyl)-6-methyl-2-hydroxybenzaldehyde Aldehyde with bulky tert-butyl substituents
Cobalt(III) nitrate Source of Co(III) ions
Solvent Ethanol, methanol, or other polar organic solvents
Atmosphere Inert (nitrogen or argon) preferred
Temperature Reflux conditions (60–80°C) or microwave-assisted heating

Stepwise Procedure

  • Ligand Formation :
    In a dry solvent such as ethanol, dissolve equimolar amounts of (1R,2R)-1,2-cyclohexanediamine and 4-(1,1-dimethylethyl)-6-methyl-2-hydroxybenzaldehyde. Stir the mixture at room temperature or gently heat under reflux for several hours (typically 3–6 hours) until the Schiff base formation is complete, as monitored by spectroscopic methods (e.g., disappearance of aldehyde peak in IR).

  • Complexation Reaction :
    Add cobalt(III) nitrate to the ligand solution under an inert atmosphere. The molar ratio of ligand to cobalt salt is generally 1:1 to ensure complete complexation. The reaction mixture is refluxed for additional 2–4 hours to promote coordination.

  • Isolation :
    Upon cooling, the complex precipitates out as a solid. It is filtered, washed with cold solvent to remove unreacted starting materials, and dried under vacuum.

  • Purification :
    Recrystallization from suitable solvents (e.g., ethanol/ether mixtures) yields the pure complex with high purity (>99.9%) as a powder.

Analytical and Spectroscopic Characterization

While specific spectral data for this exact compound are limited, typical characterization includes:

Technique Purpose Expected Observation
Infrared Spectroscopy (IR) Confirmation of imine (C=N) and phenolato groups Imine stretch ~1620 cm⁻¹; phenol O-H disappearance upon coordination
Nuclear Magnetic Resonance (NMR) Structural confirmation of ligand framework Complex patterns due to chiral centers and bulky substituents
UV-Visible Spectroscopy Electronic transitions of cobalt complex d-d transitions characteristic of Co(III) complexes
Elemental Analysis Purity and stoichiometry verification Consistent with C30H40CoN3O5
X-ray Crystallography Definitive structural confirmation Octahedral coordination geometry around cobalt

Summary Table of Preparation Parameters

Parameter Typical Range/Value Notes
Molar ratio (Ligand:Co) 1:1 Stoichiometric balance critical
Solvent Ethanol or Methanol Polar, protic solvents preferred
Temperature 60–80°C (Reflux) Microwave-assisted heating can be used
Reaction Time 3–6 hours (ligand formation) + 2–4 hours (complexation) Monitored by spectroscopic methods
Atmosphere Inert (N2 or Ar) Prevent oxidation or side reactions
Purity of final product ≥99.9% Confirmed by elemental analysis
Physical Form Powder Stable under inert, dark storage

Research Outcomes and Notes on Preparation

  • The stereochemistry of the diamine (1R,2R) is crucial for the formation of the desired chiral complex with specific coordination geometry.
  • The bulky tert-butyl groups on the phenol ring enhance the complex’s stability by steric hindrance, improving yield and purity.
  • Reaction under inert atmosphere minimizes cobalt oxidation state changes and ligand degradation.
  • Microwave-assisted synthesis has been reported to improve reaction rates and yields but requires careful control to avoid decomposition.
  • The nitrate counterion remains coordinated or as a free ion depending on conditions, influencing solubility and crystallization behavior.

Chemical Reactions Analysis

Types of Reactions: [2,2’-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](nitrato-|EO)cobalt undergoes various types of chemical reactions, including:

  • Oxidation : The compound can be oxidized to form higher oxidation state species.
  • Reduction : It can be reduced to lower oxidation state species, often using reducing agents like sodium borohydride.
  • Substitution : Ligands in the complex can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions:
  • Oxidation : Common oxidizing agents include hydrogen peroxide and potassium permanganate.
  • Reduction : Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
  • Substitution : Ligand exchange reactions often require the use of coordinating solvents like acetonitrile or dimethyl sulfoxide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cobalt(III) complexes, while reduction typically results in cobalt(I) or cobalt(II) species.

Scientific Research Applications

[2,2’-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](nitrato-|EO)cobalt has a wide range of applications in scientific research, including:

  • Chemistry : It is used as a catalyst in various organic reactions, such as cross-coupling and oxidation reactions.
  • Biology : The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.
  • Medicine : Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving metal ion imbalances.
  • Industry : It is used in the development of advanced materials, such as coordination polymers and metal-organic frameworks.

Mechanism of Action

The mechanism by which [2,2’-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](nitrato-|EO)cobalt exerts its effects involves coordination chemistry principles. The cobalt ion acts as a central metal, coordinating with the ligands to form a stable complex. This complex can interact with various molecular targets, such as enzymes and receptors, through coordination bonds and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological and chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Cyclohexanediamine Backbones

(a) N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminocobalt(II) (CAS: 151433-25-9)
  • Molecular Formula : C₃₆H₅₄CoN₂O₂
  • Molecular Weight : 546.83 g/mol
  • Substituents: 3,5-di-tert-butyl groups on phenolic rings.
  • Properties : Higher thermal stability (melting point >350°C) due to bulky tert-butyl groups .
  • Applications : Used in asymmetric catalysis and oxygen-binding studies .
(b) 2,2'-[(1R,2R)-1,2-Cyclohexanediylbis(nitrilomethylidyne)]bis[4-(tert-butyl)-6-(piperidinylmethyl)phenol]cobalt (CAS: 673374)
  • Molecular Formula : C₄₄H₆₄CoN₄O₂
  • Molecular Weight : 772.95 g/mol
  • Substituents: Piperidinylmethyl groups at the 6-position of the phenol rings.
  • Properties : Lower melting point (69–78°C) due to flexible piperidine substituents .
  • Safety : Classified as WGK 3 (severe water hazard) .
Property Target Compound 3,5-di-tert-butyl Analog Piperidinylmethyl Analog
Molecular Weight (g/mol) 668.78 546.83 772.95
Melting Point Not Reported >350°C 69–78°C
Substituents tert-Butyl, Methyl 3,5-di-tert-butyl tert-Butyl, Piperidinylmethyl
Thermal Stability High Very High Moderate
Water Hazard (WGK) Not Reported Not Reported 3

Ethylenediamine-Based Analogs

Co(salen) (CAS: 14167-18-1)
  • Structure : Ethylenediamine backbone with salicylaldehyde-derived ligands.
  • Molecular Formula : C₁₆H₁₄CoN₂O₂
  • Molecular Weight : 325.24 g/mol .
  • Properties : Lower molecular weight and simpler structure enable higher catalytic activity in oxidation reactions but reduced thermal stability compared to cyclohexanediamine analogs .
Aspect Target Compound Co(salen)
Backbone Flexibility Rigid (cyclohexane) Flexible (ethylene)
Steric Hindrance High Moderate
Catalytic Activity Moderate (steric hindrance) High
Thermal Stability High Moderate

Substituent Effects on Properties

  • tert-Butyl Groups: Enhance solubility in non-polar solvents and stabilize the metal center via electron donation .
  • Methyl vs.
  • Nitrato Counterion : Influences redox properties and ligand exchange kinetics compared to chloride or acetate analogs .

Biological Activity

Cobalt complexes have garnered significant attention in recent years due to their diverse biological activities, including antibacterial, antifungal, and potential anticancer properties. This article focuses on the compound [2,2'-[(1R,2R)-1,2-Cyclohexanediylbis[(nitrilo-|EN)methylidyne]]bis[4-(1,1-dimethylethyl)-6-methyl-phenolato-|EO]](nitrato-|EO)cobalt , exploring its synthesis, characterization, and biological activity based on available literature.

The compound has the following chemical characteristics:

  • Molecular Formula : C38_{38}H55_{55}CoN2_2O4_4
  • Molecular Weight : 662.79 g/mol
  • CAS Number : 211821-53-3

Synthesis and Characterization

The synthesis of cobalt complexes typically involves the reaction of cobalt salts with various ligands. In the case of this compound, a cyclohexanediyl framework is utilized to enhance stability and biological activity. Characterization techniques such as NMR spectroscopy, X-ray crystallography, and UV-Vis spectroscopy are employed to confirm the structure and purity of the synthesized complexes.

Antibacterial and Antifungal Activity

Research indicates that cobalt complexes exhibit significant antibacterial and antifungal properties. A study evaluated various cobalt(II) heteroligand complexes and reported their effectiveness against Candida albicans and different bacterial strains. The minimum inhibitory concentration (MIC) values were determined to assess their potency:

CompoundMIC (mM)Activity Type
Cobalt(II) Complex 10.91Antibacterial
Cobalt(II) Complex 23.65Antifungal

The complexes demonstrated a correlation between concentration and metabolic inhibition in L929 mouse fibroblast cells, suggesting potential cytotoxicity at higher concentrations .

The biological activity of cobalt complexes is often attributed to their ability to bind DNA intercalatively. This binding disrupts cellular processes such as replication and transcription, leading to cell death in susceptible organisms. For instance, cobalt(II) complexes have shown enhanced binding affinity for calf thymus DNA under physiological conditions .

Case Studies

Several case studies highlight the therapeutic potential of cobalt complexes:

  • Cobalt(III) Complexes : These complexes have been studied for their antiviral properties alongside antibacterial effects. They exhibit broad-spectrum activity due to enhanced lipophilicity resulting from metal coordination .
  • Cobalt-Sulindac Complexes : A study focused on cobalt-sulindac complexes revealed significant antibacterial activities against both Gram-positive and Gram-negative bacteria. The inhibition zone diameters were measured to evaluate efficacy .

Q & A

Basic: What synthetic methodologies are recommended for preparing this cobalt complex with high yield and purity?

Methodological Answer:

  • Inert Atmosphere Synthesis : Conduct reactions under nitrogen/argon to prevent oxidation of the cobalt center. Use Schlenk lines or gloveboxes for sensitive steps .
  • Ligand Pre-organization : Pre-synthesize the bis-Schiff base ligand (from 1,2-cyclohexanediamine and substituted salicylaldehyde derivatives) before metalation to ensure proper chelation .
  • Purification : Employ recrystallization from dichloromethane/hexane mixtures or column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the complex. Monitor purity via TLC and high-resolution mass spectrometry (HRMS) .
  • Characterization : Confirm structure using single-crystal X-ray diffraction (SC-XRD) (Agilent CrysAlis PRO software recommended) and cross-validate with FT-IR (C=N stretch ~1600 cm⁻¹) and UV-Vis spectroscopy (d-d transitions in visible range) .

Advanced: How can the enantioselectivity of this chiral cobalt complex be enhanced for asymmetric catalysis applications?

Methodological Answer:

  • Ligand Tuning : Introduce sterically bulky groups (e.g., tert-butyl or methyl at phenol positions) to enforce rigid chiral environments. Compare enantiomeric excess (ee) using chiral HPLC (Chiralpak IA/IB columns) .
  • Solvent Effects : Screen polar aprotic solvents (DMF, DMSO) to stabilize transition states. Use low-temperature CDCl₃ NMR to probe diastereomeric intermediates .
  • Computational Modeling : Perform DFT calculations (Gaussian 16, B3LYP functional) to map transition states and identify substituents favoring ∆/Λ isomerism. Validate with EPR spectroscopy to correlate electronic structure with selectivity .
  • Catalytic Testing : Apply in benchmark reactions (e.g., epoxidation of alkenes) and compare turnover numbers (TON) against non-chiral analogs .

Advanced: What strategies resolve contradictions between experimental magnetic data and theoretical predictions for this complex?

Methodological Answer:

  • Multi-Technique Validation :
    • Magnetic Susceptibility : Use SQUID magnetometry (2–300 K) to measure μeff. For Co(II) (d⁷), expect μeff ~3.7–4.2 BM if high-spin .
    • EPR Spectroscopy : Detect low-spin states (g∥ ≈ 2.3, g⊥ ≈ 2.1) in frozen DMF at 77 K. Discrepancies may arise from ligand field strength variations .
    • XANES/EXAFS : Probe local coordination geometry and oxidation state at Co K-edge. Compare with DFT-optimized structures .
  • Data Reconciliation : If experimental μeff exceeds spin-only values, consider spin-orbit coupling or intermolecular interactions. Re-optimize DFT parameters (e.g., CASSCF for multireference systems) .

Basic: Which spectroscopic techniques are critical for characterizing the electronic structure of this complex?

Methodological Answer:

  • UV-Vis Spectroscopy : Identify ligand-to-metal charge transfer (LMCT) bands (300–500 nm) and d-d transitions (500–700 nm). Solvent effects (e.g., hypsochromic shifts in DMSO) indicate solvent coordination .
  • Cyclic Voltammetry : Determine redox potentials (E₁/₂ for Co(III)/Co(II)) in anhydrous acetonitrile (0.1 M TBAPF₆). Look for quasi-reversible peaks (ΔEp ~70–100 mV) .
  • FT-IR Spectroscopy : Assign ν(C=N) (~1600 cm⁻¹) and ν(NO₃⁻) (~1380 cm⁻¹) to confirm ligand binding and nitrate coordination .

Advanced: How can researchers design experiments to study the nitrate ligand’s lability in aqueous environments?

Methodological Answer:

  • Kinetic Studies : Use stopped-flow UV-Vis to monitor nitrate dissociation rates (λ = 450 nm) in buffered solutions (pH 4–10). Compare with macrocyclic analogs to assess thermodynamic stability .
  • Isotopic Labeling : Substitute NO₃⁻ with ¹⁵NO₃⁻ and track exchange via ¹H NMR (signal splitting) or Raman spectroscopy (shift from 1048 to 1020 cm⁻¹) .
  • Computational MD Simulations : Simulate ligand substitution pathways (AMBER force field) in explicit water. Calculate activation energies for nitrate release .

Advanced: What interdisciplinary approaches integrate this cobalt complex into bioinorganic or materials science research?

Methodological Answer:

  • Bioinspired Catalysis : Mimic metalloenzyme active sites by immobilizing the complex on mesoporous silica (BET surface area >500 m²/g). Test peroxidase-like activity via TMB oxidation (λ = 652 nm) .
  • Magnetic Materials : Co-crystallize with bridging ligands (e.g., cyanate) to construct 1D chains. Measure cooperative magnetism via χT vs. T plots .
  • Hybrid Materials : Embed in MOFs via solvothermal synthesis (DMF, 120°C). Characterize porosity (N₂ adsorption at 77 K) and CO₂ capture capacity .

Basic: How should researchers troubleshoot low yields during the ligand synthesis step?

Methodological Answer:

  • Condition Optimization :
    • Stoichiometry : Ensure 2:1 molar ratio of salicylaldehyde derivative to 1,2-cyclohexanediamine.
    • Acid Catalysis : Add glacial acetic acid (1–2 drops) to promote imine formation. Monitor by FT-IR for C=N bond formation .
    • Solvent Choice : Reflux in ethanol for 12 hours; alternatives include methanol or toluene (Dean-Stark trap for water removal) .
  • Byproduct Identification : Use GC-MS to detect unreacted aldehydes or amine side products.

Advanced: What advanced computational methods predict the catalytic activity of this complex in oxidation reactions?

Methodological Answer:

  • Mechanistic DFT Studies : Model O₂ activation pathways (B3LYP/6-311+G(d,p)). Calculate activation barriers for superoxo/peroxo intermediates .
  • COMSOL Multiphysics : Simulate reaction-diffusion dynamics in catalytic membranes. Optimize pore size (2–5 nm) for substrate accessibility .
  • Machine Learning : Train models on existing Co-Schiff base catalyst data (TOF, ee, substrate scope) to predict optimal reaction conditions .

Basic: What safety protocols are essential when handling nitrate-containing cobalt complexes?

Methodological Answer:

  • Hazard Mitigation :
    • Use fume hoods for synthesis to avoid inhalation of NOₓ byproducts.
    • Store under inert atmosphere to prevent moisture-induced decomposition .
    • Dispose of waste via certified heavy-metal disposal services .

Advanced: How can in situ spectroscopic techniques elucidate reaction mechanisms in catalytic cycles?

Methodological Answer:

  • In Situ UV-Vis/EPR : Monitor Co(III)-OOH intermediates during alkene epoxidation. Use a flow cell coupled to a stopped-flow system for time-resolved data .
  • Raman Spectroscopy : Detect peroxo vibrations (ν(O-O) ~800–900 cm⁻¹) in real time. Correlate intensity with TON .
  • XAS at Synchrotrons : Track oxidation state changes (Co K-edge shifts) during turnover at beamlines (e.g., APS, Argonne) .

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